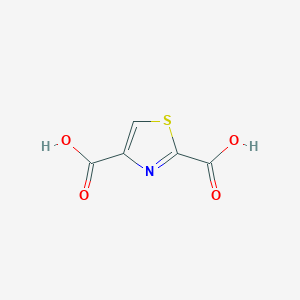

Thiazole-2,4-dicarboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-thiazole-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h1H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTJJFYMKNSTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Thiazole 2,4 Dicarboxylic Acid and Its Precursors

Novel Synthetic Routes to the Thiazole (B1198619) Core

The construction of the thiazole ring is a foundational step in the synthesis of thiazole-2,4-dicarboxylic acid. Modern organic synthesis has developed numerous methods beyond classical approaches, offering improved yields, versatility, and efficiency. These methods include multi-step condensations, cycloadditions, one-pot strategies, and microwave-assisted techniques.

Multi-Step Condensation Reactions and Cycloadditions

Multi-step condensation reactions remain a cornerstone of thiazole synthesis, with the Hantzsch thiazole synthesis being a prominent example. wikipedia.orgwjrr.org This method typically involves the reaction between an α-haloketone and a thioamide. wikipedia.orgwjrr.orgnih.gov For the synthesis of precursors to thiazole-2,4-dicarboxylic acid, this would involve starting materials already bearing ester or nitrile groups that can be later hydrolyzed. For instance, the condensation of ethyl bromopyruvate with a thioamide can lead to the formation of 2,4-disubstituted thiazoles. nih.gov Another classical approach is the Cook-Heilbron synthesis, which produces thiazoles from the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org

Cycloaddition reactions offer a powerful alternative for constructing the thiazole framework and other complex ring systems. numberanalytics.com Thiazoles can participate as dienophiles in Diels-Alder reactions, though they are often less reactive than other options. wikipedia.orgnumberanalytics.com More common are [3+2] cycloadditions. For example, thiazolium azomethine ylides, when paired with suitable dipolarophiles like acetylene (B1199291) derivatives, can undergo a [3+2] cycloaddition to yield pyrrolo[2,1-b]thiazoles. acs.org Similarly, the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with nitriles has been used to synthesize 2-trifluoromethyl thiazoles. rsc.org These cycloaddition strategies highlight modern approaches to building complex molecules from simpler components. acs.orgnih.gov

A summary of key condensation and cycloaddition reactions is presented below.

| Reaction Name | Reactants | Product Type | Reference |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Substituted Thiazole | wikipedia.orgwjrr.orgnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Substituted Thiazole | wikipedia.org |

| [3+2] Cycloaddition | Thiazolium Azomethine Ylide, Acetylene Derivative | Pyrrolo[2,1-b]thiazole | acs.org |

| [3+2] Cycloaddition | Pyridinium 1,4-zwitterionic thiolate, Nitrile | 2-Substituted Thiazole | rsc.org |

One-Pot Synthesis Strategies

One-pot synthesis strategies have gained traction as they improve efficiency by reducing the need for intermediate purification steps, saving time and resources. Several one-pot methods for synthesizing substituted thiazoles have been developed. researchgate.net One such method describes a multi-component reaction (MCR) involving an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide to yield 2,4-disubstituted thiazoles. scilit.comrug.nl This approach provides a direct and versatile alternative to traditional ring formation methods. scilit.com

Another novel one-pot method allows for the synthesis of 2,4-disubstituted thiazoles directly from carboxylic acids or their anhydrides and β-azido disulfides. rsc.orgrsc.org This process proceeds through a cascade of reactions including disulfide bond cleavage, thiocarbonylation, Staudinger reduction, and an aza-Wittig reaction. acs.orgnih.gov The efficiency of this method is demonstrated by its application in the total synthesis of the natural product cystothiazole C. rsc.org

The table below outlines examples of one-pot thiazole syntheses.

| Method | Key Reactants | Key Features | Reference |

| Multi-Component Reaction | Oxo components, primary amines, thiocarboxylic acids, isocyanide | Forms 2,4-disubstituted thiazoles in a single step. | scilit.comrug.nl |

| Cascade Reaction | Carboxylic acids/anhydrides, β-azido disulfides, Bu₃P, PPh₃ | Involves disulfide cleavage, thiocarbonylation, and aza-Wittig reaction. | rsc.orgrsc.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and reduced reaction times compared to conventional heating. nih.gov The synthesis of thiazole derivatives has significantly benefited from this technology. nih.gov For example, the cyclocondensation of 2,3-dibromosuccinic acid with amidinothiocarbamide can be achieved in high yield using microwave irradiation to produce thiazole dicarboxylic acid derivatives. nih.gov

Microwave assistance has also been applied to solid-phase synthesis. In one instance, a 2,4-disubstituted thiazole was coupled to a Merrifield resin, where the use of microwave radiation reduced the reaction time from 16 hours to just 5 minutes. scielo.br The synthesis of ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates has also been successfully performed using microwave irradiation, highlighting its utility in creating libraries of thiazole-containing compounds for further study. nih.govbrieflands.com

Functionalization Strategies for Carboxylic Acid Moieties

Once the thiazole core is formed, the next critical phase is the introduction and manipulation of the carboxylic acid groups at the C2 and C4 positions. This requires precise control over carboxylation, esterification, and amidation reactions.

Selective Carboxylation Approaches

Introducing carboxylic acid groups onto a pre-formed thiazole ring requires highly selective methods. Direct C-H carboxylation using carbon dioxide (CO₂) as a C1 source is an atom-economical and attractive strategy. researchgate.net Research has shown that aromatic heterocycles, including thiazoles, can undergo direct carboxylation. d-nb.infoorganic-chemistry.org A metal-free method using cesium carbonate (Cs₂CO₃) as a base has been developed for the direct carboxylation of thiazoles and other heterocycles. organic-chemistry.org

The acidity of the protons on the thiazole ring dictates the site of metalation and subsequent carboxylation. The C2 proton is the most acidic, followed by the C5 proton, making the C4 position the least acidic and hardest to functionalize directly via deprotonation. wikipedia.orgacs.org This presents a challenge for synthesizing the 2,4-dicarboxylic acid derivative. One strategy to overcome this is the "halogen dance" reaction, where a halogen atom migrates from a more acidic position (like C2 or C5) to a less acidic one (like C4) upon treatment with a strong base, allowing for subsequent functionalization at the desired site. acs.org For instance, treating 2-bromothiazole (B21250) with LDA can lead to deprotonation at the C5 position, followed by a halogen dance to form a 4-lithiated species that can then be carboxylated. acs.org

Alternatively, the carboxylic acid functionalities can be incorporated from the start by using appropriate precursors in a Hantzsch-type synthesis. For example, reacting ethyl thiooxamate with an α-bromoketone derivative can generate a thiazole-2-carboxylic acid ethyl ester. nih.gov Subsequent hydrolysis of the ester groups yields the desired dicarboxylic acid.

Esterification and Amidation Control

The carboxylic acid groups of thiazole-2,4-dicarboxylic acid can be converted into esters and amides to create a diverse range of derivatives. cymitquimica.com These transformations typically involve activating the carboxylic acid. nih.gov Common coupling reagents for amidation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is effective for coupling thiazole carboxylic acids with various amines, including electron-deficient ones. nih.gov

Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using specific esterification reagents. farmaciajournal.com For instance, imidazole (B134444) carbamates have been introduced as chemoselective reagents for converting a wide variety of carboxylic acids into their corresponding esters in high yields. organic-chemistry.org The control of these reactions is crucial, especially when synthesizing derivatives for specific applications. The conversion of a carboxylic acid to its more reactive acid chloride intermediate, using reagents like oxalyl chloride, is another common strategy that facilitates further derivatization to form esters or amides.

The table below summarizes common conditions for these transformations on thiazole carboxylic acids.

| Reaction | Reagents | Key Features | Reference |

| Amidation | EDC, HOBt, DMAP, Amine | Forms amide bond; effective for unreactive amines. | nih.gov |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Classical method for ester formation. | farmaciajournal.com |

| Esterification | Imidazole Carbamates | Chemoselective conversion of acids to esters. | organic-chemistry.org |

| Acid Chloride Formation | Oxalyl Chloride, DMF (cat.) | Creates a highly reactive intermediate for further functionalization. |

Green Chemistry Principles in Thiazole-2,4-dicarboxylic Acid Synthesis

The integration of green chemistry into the synthesis of Thiazole-2,4-dicarboxylic acid and its precursors is a significant step towards more sustainable and environmentally responsible chemical manufacturing. This involves a shift away from traditional synthetic routes that often rely on hazardous reagents and solvents, towards cleaner and more efficient methodologies. Key areas of focus include the development of solvent-free reaction conditions and the use of innovative catalytic systems to enhance reaction efficiency and minimize waste.

Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions represent a cornerstone of green synthesis, eliminating the need for volatile and often toxic organic solvents. ijraset.comresearchgate.net This approach not only reduces environmental pollution but can also lead to shorter reaction times, increased yields, and simpler purification processes. researchgate.net The Hantzsch thiazole synthesis, a classical method for preparing the thiazole ring, has been successfully adapted to solvent-free conditions. researchgate.net

One notable solvent-free approach involves the multicomponent reaction of cyclic ketones, thiosemicarbazide, and phenacyl bromides. researchgate.netacs.org This method provides high yields of 2,4-disubstituted thiazoles in a shorter time frame and with high purity, avoiding the use of conventional solvents. researchgate.netacs.org Another example is the grinding of α-haloketones and thiourea (B124793) with an o-hydroxybenzaldehyde derivative at room temperature, which has proven to be an effective and environmentally benign method for preparing Hantzsch thiazole derivatives. researchgate.net While these examples focus on related thiazole structures, the principles are directly applicable to the synthesis of precursors for Thiazole-2,4-dicarboxylic acid, such as its corresponding diester.

Microwave irradiation has also emerged as a powerful tool in solvent-free synthesis. bepls.com For instance, the reaction of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under microwave irradiation without any solvent or catalyst can rapidly produce hydrazinyl thiazoles. bepls.com This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. nanobioletters.com

Table 1: Examples of Solvent-Free Synthesis of Thiazole Derivatives

| Reactants | Conditions | Product Type | Yield (%) | Reference |

| Cyclic ketones, thiosemicarbazide, phenacyl bromides | One-pot, solvent-free | 2,4-Disubstituted thiazoles | High | researchgate.netacs.org |

| 2'-hydroxy-5'chloro-α-haloketones, thiourea, o-hydroxybenzaldehyde | Grinding, room temperature | Hantzsch thiazole derivatives | — | researchgate.net |

| Aryl ketones, thiosemicarbazide, substituted phenacyl bromides | Microwave irradiation (300 W), 30–175 s | Hydrazinyl thiazoles | — | bepls.com |

| Substituted acetophenone, thiourea/urea, natural clay catalyst | Microwave irradiation, solvent-free | 2,4-Substituted thiazole/oxazole | Moderate | ijraset.com |

Note: The table presents data for the synthesis of related thiazole derivatives, illustrating the applicability of solvent-free methods to precursors of Thiazole-2,4-dicarboxylic acid.

Catalytic Approaches for Enhanced Efficiency

The use of catalysts is a fundamental principle of green chemistry, as they can significantly increase reaction rates and selectivity, often under milder conditions and with lower energy consumption. researchgate.net In the context of Thiazole-2,4-dicarboxylic acid synthesis, various catalytic systems have been explored to improve efficiency and sustainability.

The choice of catalyst can also influence the reaction pathway and product yield. For instance, the synthesis of 2,4-disubstituted thiazoles has been achieved with high efficiency at room temperature using a gold(I) catalyzed oxidation system. nih.gov Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), have also been shown to effectively catalyze the cyclization of α-diazoketones with thioamides to produce 2,4-disubstituted thiazoles under mild, metal-free conditions. researchgate.net

Table 2: Catalytic Approaches in the Synthesis of Thiazole Derivatives

| Catalyst | Reactants | Solvent/Conditions | Product Type | Yield (%) | Catalyst Reusability | Reference |

| Cross-linked chitosan (B1678972) hydrogel (PIBTU-CS) | 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide, hydrazonoyl halides/α-haloketones | Ultrasonic irradiation | Thiazole derivatives | High | Multiple times | mdpi.com |

| NiFe2O4 nanoparticles | α-halo carbonyl compound, thiosemicarbazide, various anhydrides | Ethanol (B145695):water (1:1), reflux | Thiazole scaffolds | up to 90 | Remarkable | nih.gov |

| Fe3O4@SiO2-APA/OCA-CuCl2 | Various reactants | Water | Thiazole derivatives | High | 8 times | tandfonline.com |

| Gold(I) complex | Terminal alkynes, thioamides | Dichloromethane, room temperature | 2,4-Disubstituted thiazoles | up to 91 | — | nih.gov |

| Trifluoromethanesulfonic acid (TfOH) | α-diazoketones, (thio)amides | Dichloroethane, room temperature | 2,4-Disubstituted oxazoles/thiazoles | Good to excellent | — | researchgate.net |

| Palladium(II) complex (MATYPd) | Aromatic aldehyde, malononitrile, phenylhydrazine | Water, ultrasonic irradiation | Pyrazole-4-carbonitrile derivatives | up to 97 | 4 cycles | acs.org |

Note: This table showcases various catalytic systems used for synthesizing related thiazole structures, demonstrating the potential for efficient synthesis of Thiazole-2,4-dicarboxylic acid precursors.

Chemical Reactivity and Transformation Mechanisms of Thiazole 2,4 Dicarboxylic Acid

Reactivity of the Carboxylic Acid Functional Groups

The two carboxylic acid groups on the thiazole (B1198619) ring are the primary sites for a range of chemical reactions, including acid-base chemistry, decarboxylation, and derivatization through esterification and amidation.

Acid-Base Equilibria and Protonation Studies

As a dicarboxylic acid, thiazole-2,4-dicarboxylic acid participates in acid-base equilibria, capable of donating two protons. The acidity of the carboxylic acid groups is influenced by the electron-withdrawing nature of the thiazole ring. The thiazole ring itself is less basic than pyridine. thieme-connect.de The presence of the carboxylic acid groups further decreases the basicity of the ring's nitrogen atom. Protonation studies and pKa measurements are essential to quantify these properties, which in turn dictate the compound's solubility and reactivity under different pH conditions. The molecule can form salts with acids, such as hydrochlorides. thieme-connect.de

Decarboxylation Pathways and Kinetics

Thiazolecarboxylic acids can undergo decarboxylation, the removal of a carboxyl group as carbon dioxide, often facilitated by heat. smolecule.com The ease of decarboxylation for isomeric thiazole monocarboxylic acids follows the order 2 > 5 > 4, indicating that the carboxyl group at the C2 position is the most labile. thieme-connect.desmolecule.com

For thiazole-2,4-dicarboxylic acid, heating leads to monodecarboxylation, preferentially losing the C2-carboxylic group to yield thiazole-4-carboxylic acid. thieme-connect.desmolecule.com This reaction proceeds more readily in alkaline or acidic media compared to neutral conditions, with direct thermolysis also being an effective method. thieme-connect.desmolecule.com The greater ease of removing the C2-carboxyl group can be attributed to the stability of the resulting intermediate. The mechanism for decarboxylation of a 2-carboxythiazole can proceed through a 2,3-dihydrothiazol-2-ylidene intermediate. smolecule.com

Kinetic studies reveal that the rate of decarboxylation is highly dependent on the electronic environment. smolecule.com Electron-withdrawing groups on the thiazole ring can accelerate the loss of carbon dioxide. smolecule.com

Table 1: Decarboxylation of Isomeric Thiazole Dicarboxylic Acids

| Compound | Conditions | Product | Relative Ease of Decarboxylation |

|---|---|---|---|

| Thiazole-2,4-dicarboxylic acid | Heating in acidic/alkaline media | Thiazole-4-carboxylic acid | The C2-carboxyl group is lost readily. thieme-connect.desmolecule.com |

| Thiazole-2,5-dicarboxylic acid | Heating to 100°C, then 218°C | Thiazole-5-carboxylic acid, then Thiazole | Stepwise decarboxylation. thieme-connect.de |

| Thiazole-4,5-dicarboxylic acid | Heating to 195-220°C | Thiazole-4-carboxylic acid | Monodecarboxylation occurs. smolecule.com |

Esterification and Amidation Reactions

The carboxylic acid groups of thiazole-2,4-dicarboxylic acid readily undergo esterification and amidation, which are fundamental reactions for synthesizing a wide array of derivatives.

Esterification involves reacting the dicarboxylic acid with an alcohol, typically in the presence of an acid catalyst, to form the corresponding diester. For example, treatment of α-bromoketones with ethyl thiooxamate can generate thiazole-2-carboxylic acid ethyl esters. nih.gov These ester derivatives are valuable intermediates in organic synthesis. smolecule.com The esterification can also be part of a ring-opening reaction of related structures. google.com

Amidation is the reaction of the carboxylic acid groups with amines to form amides. This transformation is crucial for building more complex molecules, often with biological significance. For instance, the synthesis of various thiazole carboxamide derivatives has been explored for potential applications in medicinal chemistry. nih.govsciencescholar.us The reaction can be carried out by first converting the carboxylic acid to a more reactive species, such as an acid chloride. nih.gov

Reactivity of the Thiazole Ring System

The thiazole ring in thiazole-2,4-dicarboxylic acid is an electron-deficient system due to the electronegativity of the nitrogen and sulfur atoms and the electron-withdrawing effect of the two carboxylic acid substituents. This electronic nature dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution Reactions

In general, the thiazole ring is deactivated towards electrophilic substitution. The typical order of reactivity for electrophilic attack on the unsubstituted thiazole ring is C5 > C4 > C2. However, the presence of two strongly deactivating carboxylic acid groups at the C2 and C4 positions makes electrophilic substitution on the ring of thiazole-2,4-dicarboxylic acid highly unfavorable. Any potential electrophilic attack would be directed to the only available position, C5, but the reaction would require harsh conditions and is generally not a preferred synthetic route. Electron-releasing groups on the ring are typically required to facilitate electrophilic substitution reactions. thieme-connect.de

Nucleophilic Substitution Reactions

The electron-deficient character of the thiazole ring, exacerbated by the dicarboxylic acid substituents, makes it more susceptible to nucleophilic attack compared to electron-rich aromatic systems. For the unsubstituted thiazole ring, the general order of reactivity for nucleophilic reactions is C2 > C5 > C4. thieme-connect.de While specific studies on nucleophilic substitution directly on the thiazole-2,4-dicarboxylic acid ring are not extensively detailed, the principles of thiazole chemistry suggest that positions activated by leaving groups would be potential sites for substitution. The synthesis of substituted 2-aminothiazoles, for example, is a widely used reaction. sciencescholar.us The conversion of amino groups on the thiazole ring to other functionalities, such as via Sandmeyer-type reactions, demonstrates the utility of nucleophilic substitution in modifying the thiazole core. nih.govresearchgate.net

Photochemical and Electrochemical Reactivity of Thiazole-2,4-dicarboxylic Acid

The photochemical and electrochemical properties of Thiazole-2,4-dicarboxylic acid are of interest for applications in materials science and photobiology. These properties are intrinsically linked to the electronic structure of the molecule.

Photochemical Reactivity

While direct photochemical studies on Thiazole-2,4-dicarboxylic acid are not widely available, the behavior of related thiazole derivatives provides valuable insights. Thiazoles can undergo photooxidation in the presence of singlet oxygen (¹O₂). acs.org The rate of this reaction is influenced by substituents on the thiazole ring. Electron-withdrawing groups, such as the carboxamide group, have been shown to decrease the rate of reaction with singlet oxygen by making the thiazole ring more electron-deficient. acs.org Given that carboxylic acid groups are also strongly electron-withdrawing, it can be inferred that Thiazole-2,4-dicarboxylic acid would be less reactive towards photooxidation compared to unsubstituted thiazole.

Many thiazole-containing systems, particularly those incorporated into larger conjugated structures or metal-organic frameworks (MOFs), exhibit fluorescence. mdpi.comresearchgate.net The emission properties are highly dependent on the molecular structure and environment. mdpi.com Thiazole-2,4-dicarboxylic acid itself may possess some luminescent properties, likely characterized by π→π* transitions, although the electron-withdrawing nature of the carboxylic acid groups could influence the emission wavelength and quantum yield. acs.org Photochemical reactions could also include isomerization or cycloaddition reactions, though these are less commonly reported for simple thiazole carboxylic acids. nih.gov

Electrochemical Reactivity

The electrochemical behavior of Thiazole-2,4-dicarboxylic acid is expected to be characterized by both reduction and oxidation processes, corresponding to the acceptance or removal of electrons from its molecular orbitals. Theoretical studies on thiazole derivatives have been used to calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for predicting electrochemical reactivity. acs.org The presence of two electron-withdrawing carboxylic acid groups will lower the energy of both the HOMO and LUMO, making the molecule more difficult to oxidize and easier to reduce compared to unsubstituted thiazole.

Research on the related compound, thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, has demonstrated its electrochemiluminescent (ECL) properties when used as a ligand in metal-organic frameworks. analis.com.my This suggests that thiazole dicarboxylic acids can participate in electrochemical reactions that generate light. The electrochemical behavior of Thiazole-2,4-dicarboxylic acid could be explored using techniques like cyclic voltammetry to determine its redox potentials.

| Property | Predicted Behavior | Influencing Factors | Potential Application |

|---|---|---|---|

| Photochemical Reactivity | Potential for photooxidation (slowed by COOH groups), possible fluorescence. | Electron-withdrawing nature of carboxylic acids, π-conjugated system of the thiazole ring. acs.orgacs.org | Photosensitizers, fluorescent probes. |

| Electrochemical Reactivity | Redox activity; expected to be more easily reduced and harder to oxidize than unsubstituted thiazole. | Lowered HOMO/LUMO energy levels due to electron-withdrawing carboxylic acid groups. acs.org | Electrochemical sensors, components in electroactive materials. analis.com.my |

Synthesis and Characterization of Thiazole 2,4 Dicarboxylic Acid Derivatives and Analogs

Ester Derivatives of Thiazole-2,4-dicarboxylic Acid

The two carboxylic acid moieties of thiazole-2,4-dicarboxylic acid can be converted into esters through various established chemical methods. The synthesis can be controlled to produce either mono-ester or di-ester derivatives, which can subsequently be modified through reactions like hydrolysis and transesterification.

The synthesis of di-esters from thiazole-2,4-dicarboxylic acid is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This reaction involves heating the dicarboxylic acid in an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like a metal-exchanged montmorillonite (B579905) clay. researchgate.netijcce.ac.ir The use of excess alcohol drives the reaction towards the formation of the di-ester product. ijcce.ac.ir

The preparation of mono-esters, or half-esters, from a symmetric dicarboxylic acid requires more controlled conditions to prevent the formation of the di-ester. jst.go.jp One effective, non-enzymatic method involves the selective monohydrolysis of a symmetric di-ester. acs.org This can be achieved by using a limited amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixed solvent system like tetrahydrofuran (B95107) (THF) and water at controlled temperatures. jst.go.jpnih.govresearchgate.net Another approach is to react the dicarboxylic acid with an alcohol in an aqueous solution and continuously remove the mono-ester product as it forms using a nonpolar solvent, which takes advantage of solubility differences. google.com

Below is a table summarizing common esterification approaches applicable to Thiazole-2,4-dicarboxylic acid.

| Product Type | Reagents & Conditions | Reaction Type |

| Di-ester | Thiazole-2,4-dicarboxylic acid, excess alcohol (e.g., ethanol), strong acid catalyst (e.g., H₂SO₄), heat. ijcce.ac.ir | Fischer Esterification |

| Mono-ester | Di-ester of Thiazole-2,4-dicarboxylic acid, 1 equivalent of NaOH or KOH, THF/water solvent, 0°C. jst.go.jpresearchgate.net | Selective Monohydrolysis |

| Mono-ester | Thiazole-2,4-dicarboxylic acid, monohydric alcohol, aqueous solution with continuous extraction by a nonpolar solvent. google.com | Aqueous Esterification |

This table is generated based on established methods for dicarboxylic acids.

Ester derivatives of thiazole-2,4-dicarboxylic acid can undergo hydrolysis, which is the reverse of esterification, to yield the parent carboxylic acid. This reaction is typically catalyzed by either an acid or a base. Alkaline hydrolysis, or saponification, is common and uses a base like NaOH in an aqueous or alcoholic solution to convert the ester back to the carboxylate salt, which is then acidified to produce the carboxylic acid. nih.gov

Transesterification is a process where the alcohol group of an ester is exchanged with another alcohol. This reaction can be catalyzed by both acids and bases. researchgate.net For example, a dimethyl ester of thiazole-2,4-dicarboxylic acid can be converted to a di-tert-butyl ester by reacting it with a metal alkoxide like potassium-tert-butoxide in tert-butyl alcohol. google.com To improve reaction rate and conversion, the alcohol produced as a byproduct (methanol, in this case) is often removed from the reaction system, for instance, by distillation. researchgate.netgoogle.com

| Reaction | Reagents & Conditions | Typical Product(s) |

| Hydrolysis | Diethyl thiazole-2,4-dicarboxylate, aqueous NaOH, heat. | Thiazole-2,4-dicarboxylic acid (after acidification). nih.gov |

| Transesterification | Dimethyl thiazole-2,4-dicarboxylate, excess 2-ethylhexanol, CaO catalyst, heat with removal of methanol. researchgate.net | Di(2-ethylhexyl) thiazole-2,4-dicarboxylate. |

| Transesterification | Monomethyl thiazole-2,4-dicarboxylate, tert-butyl alcohol, potassium-tert-butoxide. google.com | 4-tert-butyl 2-methyl thiazole-2,4-dicarboxylate. |

This table illustrates reactions based on general procedures for dicarboxylic esters.

Amide Derivatives of Thiazole-2,4-dicarboxylic Acid

The carboxylic acid groups of thiazole-2,4-dicarboxylic acid can be converted to amide functional groups through reactions with ammonia (B1221849) or primary/secondary amines. These reactions typically require the activation of the carboxylic acid.

The formation of an amide bond requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. This is commonly achieved using coupling reagents. For instance, reacting thiazole-2,4-dicarboxylic acid with an amine in the presence of a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) facilitates the formation of the corresponding amide. peptide.com To minimize side reactions and potential racemization if chiral amines are used, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included in the reaction mixture. uni-kiel.de This methodology can be applied to synthesize:

Primary amides: using ammonia or an ammonia equivalent.

Secondary amides: using a primary amine.

Tertiary amides: using a secondary amine.

The general procedure involves dissolving the dicarboxylic acid, the amine, and an additive like HOBt in a suitable solvent, followed by the addition of the coupling reagent (e.g., DIC). peptide.com

Thiazole-2,4-dicarboxylic acid can be used as a scaffold to link two amino acids or peptide chains, forming a peptide-like molecule. This is achieved using standard peptide coupling strategies where each carboxylic acid group forms an amide bond with the N-terminus of an amino acid or peptide. uni-kiel.de The choice of coupling reagent is critical for ensuring high yields and maintaining the stereochemical integrity of the amino acids. uni-kiel.de

Modern coupling reagents are often categorized as phosphonium (B103445) or aminium/uronium salts. sigmaaldrich.comiris-biotech.de These reagents react with the carboxylic acid to form highly reactive activated esters in situ, which then readily react with the amine component. sigmaaldrich.com

Below is a table of common coupling reagents that can be employed for synthesizing amide and peptide derivatives of thiazole-2,4-dicarboxylic acid.

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Widely used, often combined with additives like HOBt to suppress side reactions. uni-kiel.de |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP, PyAOP. iris-biotech.de | Highly efficient, forms no toxic byproducts like HMPA (unlike BOP), and does not cause unwanted guanidinylation of the amine. iris-biotech.de |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU, HCTU. peptide.comsigmaaldrich.com | Very fast reaction rates and high efficiency; HATU is particularly effective for difficult couplings. sigmaaldrich.comacs.org |

| Oxime-based Reagents | COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Incorporates the OxymaPure leaving group, offering a safer alternative to explosive HOBt/HOAt-based reagents with comparable or better efficiency than HBTU. acs.org |

This table summarizes common peptide coupling reagents and their general applications.

Substituted Thiazole-2,4-dicarboxylic Acid Analogs

Analogs of thiazole-2,4-dicarboxylic acid can be synthesized by introducing substituents onto the thiazole (B1198619) ring itself, most commonly at the C5 position. The Hantzsch thiazole synthesis is a foundational and versatile method for constructing the thiazole ring from different precursors. nih.govwikipedia.orgyoutube.com This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. youtube.combepls.com

To generate a C5-substituted analog of thiazole-2,4-dicarboxylic acid, the starting materials for the Hantzsch synthesis would need to be appropriately functionalized. For example, a reaction could be designed between a thio-oxalyl amide derivative (to provide the C2-carboxylic acid precursor) and a halogenated β-ketoester (to provide the C4-carboxylic acid and C5-substituent precursors). By varying the structure of the β-ketoester, different substituents (e.g., alkyl, aryl) can be installed at the C5 position of the resulting thiazole-dicarboxylate ester, which can then be hydrolyzed to the final dicarboxylic acid analog. organic-chemistry.org

Multicomponent variations of the Hantzsch synthesis, where an α-haloketone, a thioamide source (like thiourea), and an aldehyde are reacted in a one-pot procedure, offer another route to creating highly substituted thiazoles. nih.govresearchgate.netasianpubs.org

Ring-Substituted Thiazole-2,4-dicarboxylic Acid Derivatives

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the sulfur and nitrogen atoms. The electron density of the ring carbons dictates the feasibility of electrophilic substitution reactions. For thiazole itself, the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. The C2 position is electron-deficient, making it susceptible to nucleophilic attack, while the C4 position is relatively neutral. pharmaguideline.com However, the presence of two deactivating carboxyl groups in thiazole-2,4-dicarboxylic acid significantly influences the reactivity of the remaining C5 position, making electrophilic substitution challenging.

Derivatives of thiazole-2,4-dicarboxylic acid are often synthesized by building the substituted thiazole ring from acyclic precursors rather than by direct substitution onto the pre-formed dicarboxylic acid. Nevertheless, some general reactions applicable to thiazoles could potentially be adapted for the synthesis of ring-substituted derivatives of thiazole-2,4-dicarboxylic acid, primarily focusing on the C5 position.

Halogenation: Direct halogenation of thiazoles typically occurs at the C5 position. For instance, bromination of thiazoles can be achieved with bromine in a suitable solvent. nih.gov Applying this to thiazole-2,4-dicarboxylic acid or its esters could potentially yield 5-bromo-thiazole-2,4-dicarboxylic acid. The reaction conditions would need to be carefully controlled due to the deactivating nature of the carboxyl groups.

Nitration: Nitration of thiazoles requires harsh conditions and often results in low yields. For example, 2-amino-1,3,4-thiadiazoles can be nitrated with fuming nitric acid. nih.gov The nitration of thiazole-2,4-dicarboxylic acid would likely require similarly strong nitrating agents, and the yield of the 5-nitro derivative is expected to be modest.

Due to the synthetic challenges of direct substitution, the more common approach involves the Hantzsch thiazole synthesis, which condenses a thioamide with an α-halocarbonyl compound. wikipedia.org By choosing appropriately substituted starting materials, a variety of substituents can be introduced at the C5 position of the resulting thiazole-2,4-dicarboxylate ester, which can then be hydrolyzed to the dicarboxylic acid.

| Substitution Reaction | Potential Reagents and Conditions | Expected Product | Challenges |

| Halogenation (at C5) | Br₂ in acetic acid; NBS | 5-Halothiazole-2,4-dicarboxylic acid | Deactivation by COOH groups |

| Nitration (at C5) | Fuming HNO₃, concentrated H₂SO₄ | 5-Nitrothiazole-2,4-dicarboxylic acid | Harsh conditions, low yield |

Thiazole-2,4-dicarboxylic Acid-Based Hydrazones and Schiff Bases

Hydrazones and Schiff bases are important classes of compounds with a wide range of applications. The synthesis of such derivatives from thiazole-2,4-dicarboxylic acid first requires the conversion of the carboxylic acid groups into a more reactive intermediate, typically the corresponding dihydrazide.

Synthesis of Thiazole-2,4-dicarbohydrazide:

The synthesis of thiazole-2,4-dicarbohydrazide can be achieved in a two-step process starting from thiazole-2,4-dicarboxylic acid. First, the dicarboxylic acid is converted to its corresponding diester, for example, diethyl thiazole-2,4-dicarboxylate, through Fischer esterification using ethanol (B145695) in the presence of an acid catalyst. The resulting diester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield thiazole-2,4-dicarbohydrazide. A similar, multi-step synthesis has been reported for converting 1,1-cyclopropane dicarboxylic acid into its corresponding thiadiazole and triazole derivatives, which are then further functionalized. nih.gov

Synthesis of Hydrazones and Schiff Bases:

Once thiazole-2,4-dicarbohydrazide is obtained, it can be readily converted into a variety of hydrazones and Schiff bases through condensation reactions with aldehydes and ketones. rsc.org The reaction typically involves refluxing the dihydrazide with two equivalents of the desired aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

This approach allows for the introduction of a wide variety of substituents at the imine carbon of the resulting hydrazone or Schiff base, leading to a diverse library of thiazole-2,4-dicarboxylic acid derivatives.

| Reactant | Product Type | General Reaction Conditions |

| Aromatic Aldehydes | Aromatic Hydrazones/Schiff Bases | Reflux in ethanol with catalytic acid |

| Aliphatic Aldehydes | Aliphatic Hydrazones/Schiff Bases | Reflux in ethanol with catalytic acid |

| Aromatic Ketones | Aromatic Hydrazones/Schiff Bases | Reflux in ethanol with catalytic acid |

| Aliphatic Ketones | Aliphatic Hydrazones/Schiff Bases | Reflux in ethanol with catalytic acid |

Structural Modifications and Isomeric Forms of Thiazole-2,4-dicarboxylic Acid Frameworks

Structural modifications of the thiazole-2,4-dicarboxylic acid framework can lead to compounds with significantly different chemical and physical properties. These modifications can include the formation of fused ring systems and the synthesis of positional isomers.

Fused Thiazole Systems:

One notable structural modification is the formation of fused heterocyclic systems. An important example is thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid . This compound consists of two thiazole rings fused together, with carboxylic acid groups at the 2 and 5 positions. researchgate.net The synthesis of the thiazolo[5,4-d]thiazole (B1587360) core can be achieved through the reaction of dithiooxamide (B146897) with appropriate reagents. mdpi.com The resulting fused ring system is a rigid, planar structure with an extended π-conjugated system. mdpi.com This structural feature often imparts interesting photophysical and electronic properties to the molecule. The synthesis of diethyl thiazolo[5,4-d]thiazole-2,5-dicarboxylate has been reported via the reaction of ethyl isocyanoacetate with dichlorodisulfane in the presence of triethylamine. researchgate.net

Positional Isomers of Thiazole Dicarboxylic Acid:

Besides thiazole-2,4-dicarboxylic acid, other positional isomers exist, each with a unique arrangement of the carboxylic acid groups on the thiazole ring. The two other main isomers are thiazole-2,5-dicarboxylic acid and thiazole-4,5-dicarboxylic acid .

Thiazole-2,5-dicarboxylic acid: The synthesis of this isomer can be achieved through methods that allow for substitution at the 2 and 5 positions of the thiazole ring. For example, a convenient synthesis of thiazole-2- and thiazole-5-carboxylic acids has been reported via a halogen-metal exchange reaction starting from the corresponding bromothiazoles. researchgate.net

Thiazole-4,5-dicarboxylic acid: This isomer has the two carboxylic acid groups on adjacent carbon atoms. Its synthesis can be accomplished through various synthetic routes. nih.gov

The different substitution patterns of the carboxylic acid groups in these isomers affect their molecular geometry, electronic properties, and their ability to act as ligands in coordination chemistry. For instance, thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid has been used to prepare coordination polymers with various metal ions. unimi.it

| Compound Name | Molecular Formula | Key Structural Feature |

| Thiazole-2,4-dicarboxylic acid | C₅H₃NO₄S | Carboxylic acids at C2 and C4 |

| Thiazole-2,5-dicarboxylic acid | C₅H₃NO₄S | Carboxylic acids at C2 and C5 |

| Thiazole-4,5-dicarboxylic acid | C₅H₃NO₄S | Carboxylic acids at C4 and C5 nih.gov |

| Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | C₆H₂N₂O₄S₂ | Fused bicyclic thiazole system researchgate.net |

| Isothiazole-4,5-dicarboxylic acid | C₅H₃NO₄S | Isomer with N and S at positions 1 and 2 vulcanchem.com |

The study of these structural modifications and isomeric forms is crucial for understanding the structure-property relationships within this class of compounds and for designing new molecules with tailored functionalities.

Scarcity of Specific Research Hinders Comprehensive Analysis of Thiazole-2,4-dicarboxylic Acid in Coordination Chemistry

Research into related compounds provides some insight into the potential behavior of Thiazole-2,4-dicarboxylic acid as a ligand. For instance, studies on the saturated analog, Thiazolidine-2,4-dicarboxylic acid, show it acts as a tridentate ligand, forming 1:1 complexes with a variety of divalent and trivalent metal ions. This suggests that Thiazole-2,4-dicarboxylic acid would also likely function as a polydentate ligand, capable of forming stable chelate rings with metal ions.

General reviews on thiazole-based ligands further support the expectation of N,O-chelating behavior, where the thiazole nitrogen and a carboxylate oxygen atom coordinate to a metal center. This is a common binding mode for derivatives of thiazole-2- and thiazole-4-carboxylic acids. However, without specific experimental data for Thiazole-2,4-dicarboxylic acid, any discussion on its specific binding modes, coordination geometries, chelate ring stability, and the structure of its metal complexes would be speculative.

The available literature extensively covers other thiazole derivatives, such as thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid and various Schiff base ligands, detailing their coordination with transition metals like copper, cobalt, nickel, zinc, silver, and cadmium. Similarly, the coordination chemistry of lanthanides and actinides with various organic ligands is a robust field of study. However, this information cannot be directly extrapolated to Thiazole-2,4-dicarboxylic acid with the scientific accuracy required.

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing Thiazole 2,4 Dicarboxylic Acid

Design and Fabrication of Metal-Organic Frameworks (MOFs)

The unique properties of Thiazole-2,4-dicarboxylic acid as an organic linker have been harnessed in the design and fabrication of advanced Metal-Organic Frameworks (MOFs). The strategic selection of synthesis methods and the resulting control over the framework's architecture are crucial for tailoring their functional properties.

Solvothermal and Hydrothermal Synthesis of Thiazole-2,4-dicarboxylate MOFs

Solvothermal and hydrothermal methods are the predominant techniques for the synthesis of crystalline MOFs from thiazole-2,4-dicarboxylic acid and its derivatives. These methods involve reacting the organic linker with a metal salt in a sealed vessel under elevated temperatures (typically between 100 and 260 °C) and autogenous pressure.

Solvothermal Synthesis: In this method, organic solvents such as N,N-dimethylformamide (DMF) are used as the reaction medium. The choice of solvent is critical as it can influence the solubility of the precursors, the coordination environment of the metal ions, and can sometimes act as a template, directing the formation of a specific framework topology. For instance, the synthesis of zinc and cadmium MOFs incorporating a thiazolo[5,4-d]thiazole-based ligand was successfully achieved via the solvothermal method, leading to the formation of stable, crystalline structures.

Hydrothermal Synthesis: This technique is similar to the solvothermal method but utilizes water as the solvent. It is often considered a more environmentally benign approach. The reaction conditions, including temperature, pH, and reaction time, are carefully controlled to promote the deprotonation of the carboxylic acid groups and facilitate coordination with the metal centers, leading to the self-assembly of the extended MOF structure. Two novel triazole-based MOFs, for example, were synthesized using a hydrothermal approach with a flexible dicarboxylate co-ligand, demonstrating the method's utility in creating complex, mixed-ligand frameworks.

The general process for both methods involves:

Dissolving the thiazole-2,4-dicarboxylic acid linker and a selected metal salt (e.g., nitrates or chlorides of Zn(II), Cd(II), Cu(II)) in the appropriate solvent within a Teflon-lined stainless steel autoclave.

Sealing the autoclave and heating it in an oven for a specific duration, allowing for the slow crystallization of the MOF product.

Cooling the vessel to room temperature, followed by filtration, washing with fresh solvent to remove unreacted precursors, and drying of the final crystalline product.

Topology, Pore Engineering, and Framework Robustness

The structural characteristics of MOFs derived from thiazole-2,4-dicarboxylic acid, including their topology, pore environment, and stability, are central to their function.

Topology: The topology of a MOF describes the underlying network of its structure, defined by the connectivity of its nodes (metal clusters) and linkers. The thiazole-2,4-dicarboxylic acid ligand, with its distinct coordination sites—the nitrogen atom of the thiazole (B1198619) ring and the oxygen atoms of the two carboxylate groups—can adopt various coordination modes. This versatility allows for the formation of diverse network topologies. For example, in combination with bipyridine-type ligands, thiazole derivatives have been used to construct frameworks with a pcu (primitive cubic) topology. The specific geometry of the ligand and the coordination preference of the metal ion are key factors in determining the final topology of the framework.

Pore Engineering: Pore engineering involves the deliberate design and modification of the pore size, shape, and chemical environment within a MOF to optimize it for specific applications. For thiazole-2,4-dicarboxylate MOFs, this can be achieved through several strategies:

Ligand Functionalization: Introducing additional functional groups onto the thiazole ring or using co-ligands can alter the pore dimensions and introduce specific active sites.

Control of Interpenetration: The formation of interpenetrated frameworks, where two or more independent networks are intertwined, can reduce the pore size and modify the surface properties. The length and rigidity of the linker play a crucial role in controlling interpenetration.

Post-Synthetic Modification: Modifying the framework after its initial synthesis provides another route to engineer the pore environment.

Functional Properties of Thiazole-2,4-dicarboxylate Coordination Polymers and MOFs

The unique structural and chemical features of MOFs and coordination polymers derived from thiazole-2,4-dicarboxylic acid give rise to valuable functional properties, particularly in gas adsorption and luminescence.

Gas Adsorption and Separation Studies (e.g., CO2 capture)

The inherent porosity and tunable pore surfaces of MOFs make them excellent candidates for gas storage and separation. MOFs based on thiazole-2,4-dicarboxylic acid and its derivatives are particularly promising for selective CO₂ capture due to the presence of nitrogen and sulfur heteroatoms in the thiazole ring, which can enhance the affinity for CO₂ molecules.

Research on a related MOF, {[Zn(4bpyttz)(2-NH₂-BDC)]·(DMF)}n, which incorporates a thiazolo[5,4-d]thiazole (B1587360) (TTZ) linker, demonstrated the effectiveness of exposed nitrogen sites for selective CO₂ adsorption. The framework's good chemical and thermal stabilities, combined with these active sites, provide a multifunctional platform for gas separation. The key factors influencing CO₂ capture in these materials are the heat of adsorption and the specific interactions between CO₂ and the framework's pore surface. Functionalization of the pores can significantly enhance both uptake capacity and selectivity.

| MOF Designation | Metal Center | Surface Area (m²/g) | CO₂ Uptake | Selectivity | Reference |

|---|---|---|---|---|---|

| {[Zn(4bpyttz)(2-NH₂-BDC)]·(DMF)}n | Zn(II) | Not specified | Considered a platform for selective CO₂ adsorption due to exposed nitrogen sites | High selectivity anticipated | |

| TH-COF-1 | N/A (COF) | Microporous | Superior to analogous COFs without thiadiazole rings | High CO₂/N₂ selectivity | |

| MOF-205-OBn | Zn(II) | 3470 | Enhanced uptake compared to parent MOF-205 | IAST Selectivity: 6.5 (CO₂/N₂) |

Luminescent Properties of Metal-Organic Frameworks and Coordination Polymers

Thiazole-containing ligands are intrinsically fluorescent due to their π-conjugated heterocyclic structure, making them excellent building blocks for luminescent MOFs (LMOFs). The luminescence in these materials typically originates from the organic linker (ligand-based emission), and this property can be modulated by the choice of metal ion and the presence of guest molecules.

MOFs constructed with thiazole-2,4-dicarboxylic acid and d¹⁰ metal ions like Zn(II) and Cd(II) often exhibit strong, stable fluorescence. The rigid framework structure can enhance the emission intensity by restricting intramolecular vibrations and rotations that would otherwise quench the fluorescence.

These LMOFs have been extensively studied as chemical sensors. The mechanism often relies on the quenching or shifting of the fluorescence upon interaction with specific analytes. For example, the luminescence of certain zinc and cadmium MOFs based on thiazolo[5,4-d]thiazole ligands is efficiently quenched by trace amounts of nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), making them highly sensitive detectors for explosives. Similarly, the presence of nitrogen and sulfur atoms makes these materials sensitive to heavy metal ions like Hg(II).

| MOF Designation | Metal Center | Excitation (nm) | Emission (nm) | Sensing Application (Analyte) | Reference |

|---|---|---|---|---|---|

| [Zn₂(4bpyttz)₂(BDC)₂]·2(DMF)·0.5(H₂O) | Zn(II) | Not specified | Strong fluorescence | 2,4,6-trinitrophenol (TNP) | |

| [Cd₂(4bpyttz)₂(BDC)₂]·2(DMF) | Cd(II) | Not specified | Strong fluorescence | 2,4,6-trinitrophenol (TNP) | |

| [Zn₂(Py₂TTz)(NDC)₂]∞ | Zn(II) | Not specified | Blue emission (~410 nm) | Hg(II) ions (red shift to 450 nm and quenching) | |

| [Zr₆O₄(OH)₄(BTDB)₆] | Zr(IV) | 370 | 510 | 2,4,6-trinitrophenol (TNP) |

Supramolecular Chemistry and Self Assembly of Thiazole 2,4 Dicarboxylic Acid Systems

Hydrogen Bonding Networks in Crystalline Thiazole-2,4-dicarboxylic Acid Derivatives

Hydrogen bonding plays a pivotal role in the crystal engineering of thiazole-2,4-dicarboxylic acid derivatives, dictating their molecular conformation and supramolecular architecture. The presence of both hydrogen bond donors (carboxylic acid protons) and acceptors (carboxylate oxygens, thiazole (B1198619) nitrogen, and sulfur atoms) allows for a rich variety of hydrogen bonding motifs. These interactions are fundamental in stabilizing the crystal structures and directing the assembly of molecules into higher-order structures.

In the crystalline state, derivatives of thiazole-dicarboxylic acids often exhibit intricate three-dimensional frameworks held together by a combination of moderate and weak hydrogen bonds. For instance, in the hydrated form of a related thiazolo-pyridine dicarboxylic acid derivative, 2(C9H7NO5S)H2O, both O–H···O and C–H···O hydrogen bonds are observed. The water molecules actively participate in the hydrogen-bonding network, linking adjacent molecules through interactions with the carboxyl groups. These connections result in the formation of a stable 3D framework nih.gov.

Detailed analysis of various crystalline forms reveals different types of hydrogen-bonding patterns. For example, in a study of 2-amino-1,3,4-thiadiazole cocrystals with dicarboxylic acids, the most prominent feature is the R2(2)(8) graph-set motif, formed by N-H···O and O-H···N hydrogen bonds nih.gov. Although this is not a thiazole-2,4-dicarboxylic acid, it illustrates a common and robust hydrogen-bonding pattern found in related heterocyclic systems containing carboxylic acids. These synthons are often of moderate strength and can be supplemented by weaker C-H···O interactions nih.gov.

The table below summarizes selected hydrogen bond interactions observed in a representative thiazolo-pyridine dicarboxylic acid derivative, illustrating the diversity of these connections.

| Interaction Type | Description | Role in Crystal Structure |

| O–H···O | Involving water molecules and carboxyl groups of neighboring molecules. | Links different molecules to form a 3D framework. |

| C–H···O | Weaker interactions contributing to the overall stability. | Supplements the primary hydrogen bonding network. |

Cocrystallization Strategies for Supramolecular Synthons

Cocrystallization is a powerful strategy in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials by forming multicomponent crystals. This approach relies on the predictable formation of supramolecular synthons, which are robust intermolecular interactions that guide the assembly of different molecular components into a co-crystal. For thiazole-2,4-dicarboxylic acid, its carboxylic acid functional groups are prime candidates for forming reliable supramolecular heterosynthons with complementary functional groups on coformer molecules.

A common and highly effective strategy involves the use of the carboxylic acid-pyridine heterosynthon. This synthon is formed through a strong O-H···N hydrogen bond between the carboxylic acid of the thiazole derivative and the nitrogen atom of a pyridine-containing coformer. The reliability of this interaction makes it a cornerstone of cocrystal design saspublishers.commdpi.com. Another well-established synthon is the carboxylic acid-amide interaction, which also forms strong and directional hydrogen bonds mdpi.com.

The selection of a suitable coformer is a critical step in cocrystallization. Virtual screening methods, such as those based on the Conductor-like Screening Model for Real Solvents (COSMO-RS) and molecular complementarity analysis, can be employed to predict the likelihood of co-crystal formation between thiazole-2,4-dicarboxylic acid and a library of potential coformers researchgate.net. Experimental screening techniques, including solvent evaporation, grinding (both neat and solvent-assisted), and slurry methods, are then used to synthesize the predicted cocrystals saspublishers.com.

In the context of related thiadiazole derivatives, cocrystals with dicarboxylic and hydroxybenzoic acids have been successfully synthesized. These systems are often stabilized by a carboxy-aminothiadiazole heterosynthon, which has a mean energy value of approximately 77 kJ·mol⁻¹, comparable in strength to the well-known carboxyl-amide and carboxyl-pyridine synthons researchgate.netrsc.org. This demonstrates the potential for thiazole-2,4-dicarboxylic acid to form stable cocrystals through similar robust synthons. The success of cocrystallization can significantly alter properties like solubility and dissolution rates nih.gov.

The table below outlines common supramolecular synthons relevant to cocrystallization strategies for thiazole-2,4-dicarboxylic acid.

| Supramolecular Synthon | Interacting Functional Groups | Interaction Type | Significance in Cocrystal Design |

| Carboxylic Acid Dimer | R-COOH --- HOOC-R | O-H···O Homosynthon | Common in pure carboxylic acids, can compete with heterosynthon formation. |

| Acid-Pyridine | R-COOH --- N-Py | O-H···N Heterosynthon | A highly reliable and widely used synthon in crystal engineering. mdpi.com |

| Acid-Amide | R-COOH --- HNR-CO-R' | O-H···O and N-H···O Heterosynthon | Strong and directional, useful for creating robust co-crystals. mdpi.com |

Self-Assembly of Thiazole-2,4-dicarboxylic Acid with Organic and Inorganic Building Blocks

The self-assembly of thiazole-2,4-dicarboxylic acid and its derivatives with various organic and inorganic components leads to the formation of a wide array of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). The thiazole ring and the two carboxylic acid groups provide multiple coordination sites, allowing the molecule to act as a versatile ligand for metal ions.

Upon deprotonation, the carboxylate groups of thiazole-2,4-dicarboxylic acid can coordinate to metal centers in various modes, such as monodentate, bidentate chelating, or bridging. The nitrogen atom of the thiazole ring also serves as a potential coordination site. This versatility allows for the construction of frameworks with different dimensionalities (1D, 2D, or 3D) and topologies, depending on the coordination geometry of the metal ion, the stoichiometry, and the reaction conditions.

For example, the related thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid has been used to synthesize coordination polymers with first-row transition metals and silver. With transition metals like Mn(II), Co(II), Cu(II), and Zn(II), the ligand tends to favor an N,O-chelating coordination mode, leading to the formation of dense 1D coordination polymers researchgate.netunimi.it. In these structures, the metal ions are linked into chains by the organic ligand.

In contrast, with a softer metal ion like Ag(I), the same ligand can adopt a more complex coordination behavior, acting as a μ6-ligand with bridging carboxylates and N-donor sites. This results in the formation of a dense 3D framework, highlighting how the choice of the inorganic building block (the metal ion) can dramatically influence the final architecture researchgate.netunimi.it. The self-assembly process can also involve solvent molecules, which can coordinate to the metal centers or be incorporated into the crystal lattice as guests.

The self-assembly is not limited to inorganic building blocks. Thiazole-2,4-dicarboxylic acid can also co-assemble with other organic molecules through hydrogen bonding and π-π stacking interactions to form multicomponent molecular crystals and gels. The principles of molecular recognition and programmed self-assembly guide the formation of these complex supramolecular systems.

The table below summarizes the self-assembly of a related thiazole dicarboxylate with different metal ions.

| Metal Ion | Coordination Mode | Resulting Architecture | Reference |

| Mn(II), Co(II), Zn(II) | N,O-chelating | 1D Coordination Polymer | researchgate.netunimi.it |

| Cu(II) | N,O-chelating | 1D Coordination Polymer | researchgate.netunimi.it |

| Ag(I) | μ6-bridging (N and O donors) | 3D Framework | researchgate.netunimi.it |

Crystal Engineering Principles Applied to Thiazole-2,4-dicarboxylic Acid Scaffolds

Crystal engineering provides a framework for the rational design of solid-state structures with desired properties by understanding and controlling intermolecular interactions. The thiazole-2,4-dicarboxylic acid scaffold is an excellent platform for applying these principles due to its rigid heterocyclic core and versatile hydrogen-bonding functional groups.

A primary principle in the crystal engineering of this scaffold is the strategic use of supramolecular synthons. As discussed, the carboxylic acid groups can form robust and predictable hydrogen-bonded synthons, such as the carboxylic acid dimer (a homosynthon) or acid-pyridine and acid-amide interactions (heterosynthons) mdpi.com. The design of multicomponent crystals, or cocrystals, hinges on selecting components (coformers) that will preferentially form stronger or more stable heterosynthons over the homosynthons of the individual components saspublishers.commdpi.com. The Cambridge Structural Database (CSD) is an invaluable tool in this process, allowing for retrosynthetic analysis of existing structures to identify reliable synthons mdpi.com.

Another key principle is the control of dimensionality. By choosing appropriate metal ions or organic counter-molecules, the connectivity of the thiazole-2,4-dicarboxylic acid building block can be directed to form structures of a specific dimensionality. For instance, the coordination preferences of different metal ions (e.g., linear, tetrahedral, octahedral) combined with the geometry of the thiazole dicarboxylate ligand dictate the topology of the resulting metal-organic framework acs.org. The size of the cation can also influence the metal-oxygen connectivity and the final framework structure acs.org.

The table below outlines key crystal engineering principles and their application to the thiazole-2,4-dicarboxylic acid scaffold.

| Crystal Engineering Principle | Application to Thiazole-2,4-dicarboxylic Acid | Desired Outcome |

| Supramolecular Synthon Approach | Utilizing predictable hydrogen bonds (e.g., acid-pyridine) for cocrystal formation. mdpi.com | Control over crystal structure, modification of physicochemical properties. |

| Control of Dimensionality | Selecting specific metal ions to direct the formation of 1D, 2D, or 3D coordination polymers. | Creation of materials with specific topologies and potential for porosity. |

| Exploitation of Weak Interactions | Modulating π-π stacking and C-H···X bonds to influence molecular packing. | Fine-tuning of crystal density, stability, and electronic properties. |

π-π Stacking Interactions and Aromatic Stacking in Thiazole-2,4-dicarboxylic Acid Derivatives

These interactions occur between the electron-rich π-systems of adjacent thiazole rings. The geometry of the stacking can vary, including face-to-face, parallel-displaced, and edge-to-face (or T-shaped) arrangements. The specific geometry is often dictated by the need to minimize electrostatic repulsion and maximize attractive van der Waals forces. In many heterocyclic systems, parallel-displaced stacking is common, where the rings are offset from one another.

In the crystal structures of related thiazole-containing compounds, π-π stacking is frequently observed as a key structure-directing feature. For instance, the fused thiazolo[5,4-d]thiazole (B1587360) system, being a rigid and planar molecule, exhibits efficient intermolecular π-π overlap researchgate.net. Similarly, in certain pyridine derivative cocrystals, π-stacking interactions involving the aromatic rings are integral to the stability of the final assembly mdpi.com. The presence of electron-withdrawing carboxylic acid groups on the thiazole ring can influence the nature of the π-system and, consequently, the strength and geometry of the stacking interactions.

The table below details the types of π-π stacking interactions relevant to thiazole-2,4-dicarboxylic acid derivatives.

| Interaction Type | Description | Typical Geometry | Role in Supramolecular Assembly |

| π-π Stacking | Attractive non-covalent interaction between aromatic rings. | Face-to-face, Parallel-displaced, Edge-to-face (T-shaped). | Stabilizes crystal packing, directs the assembly of 1D or 2D motifs into 3D structures. |

| Aromatic Stacking | A broader term including π-π, C-H···π, and other interactions involving aromatic rings. | Varies depending on the specific interacting groups. | Contributes to the overall cohesive energy and thermodynamic stability of the crystal. |

Applications of Thiazole 2,4 Dicarboxylic Acid in Advanced Materials Science

Incorporation into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures built from organic monomers linked by strong covalent bonds. The selection of organic linkers, such as dicarboxylic acids, is crucial for dictating the topology and properties of the resulting framework.

A review of the current scientific literature reveals a focus on thiazole-linked COFs synthesized through multicomponent reactions involving aldehyde and amine precursors rather than dicarboxylic acids mdpi.comresearchgate.netnih.gov. These methods yield robust, porous frameworks with applications in areas like photocatalysis and energy storage nih.govkaist.ac.kr. While dicarboxylic acids are common building blocks in other types of porous materials like Metal-Organic Frameworks (MOFs), their specific use in the form of Thiazole-2,4-dicarboxylic acid for the synthesis of COFs is not documented in the available research. Studies on thiazole-based COFs primarily utilize aldehyde-functionalized monomers, such as Thiazole-2-carbaldehyde derivatives, to form imine-linked or other stable frameworks researchgate.netnih.gov.

Polymer Chemistry and Polymer-Supported Systems

The bifunctional nature of Thiazole-2,4-dicarboxylic acid, with its two carboxylic acid groups and the heterocyclic thiazole (B1198619) ring, makes it a potential candidate for the synthesis of novel polymers and functional networks.

Polymeric Thiazole-2,4-dicarboxylates

The synthesis of polymers often relies on bifunctional monomers that can undergo condensation reactions. While Thiazole-2,4-dicarboxylic acid possesses the necessary functional groups for polyester or polyamide synthesis, specific research detailing the creation of such purely organic polymers is not prominent in the literature.

The related field of coordination polymers, which are hybrid organic-inorganic materials, extensively utilizes thiazole-based carboxylic acids. However, these studies predominantly feature other isomers, such as thiazole-2-carboxylic acid, thiazole-4-carboxylic acid, or the fused-ring system thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid researchgate.netunimi.itmdpi.com. These ligands coordinate with metal ions to form one-, two-, or three-dimensional networks with diverse properties, including luminescence and magnetism mdpi.comrsc.org. There is no specific documentation found for coordination polymers synthesized using the Thiazole-2,4-dicarboxylic acid ligand.

Functional Polymer Networks Utilizing Thiazole-2,4-dicarboxylic Acid

Functional polymer networks are materials characterized by their cross-linked, three-dimensional structures which provide them with unique mechanical and chemical properties. As with linear polymers, the development of functional networks using Thiazole-2,4-dicarboxylic acid as a linker or cross-linking agent is not specifically described in the reviewed scientific literature. The research on thiazole-based networks is concentrated on coordination polymers and MOFs, which utilize different thiazole derivatives nih.govresearchgate.net.

Hybrid Materials and Nanocomposites with Thiazole-2,4-dicarboxylic Acid

Hybrid materials and nanocomposites integrate organic and inorganic components at the nanoscale, often resulting in materials with synergistic or enhanced properties. The incorporation of specific organic molecules like Thiazole-2,4-dicarboxylic acid can introduce new functionalities.

Research into thiazole-containing hybrid materials includes the use of thiazole dyes within sol-gel derived inorganic matrices and the application of polymer/metal oxide nanocomposites as catalysts for thiazole synthesis mdpi.comresearchgate.net. Furthermore, photoactive compounds based on the thiazolo[5,4-d]thiazole (B1587360) core have been explored for applications in hybrid photovoltaics researchgate.net. However, there are no specific studies detailing the use of Thiazole-2,4-dicarboxylic acid as a component in the synthesis of hybrid materials or nanocomposites.

Sensing Applications of Thiazole-2,4-dicarboxylate-Based Materials

Materials based on thiazole derivatives are widely investigated for chemical sensing applications, largely due to their intrinsic fluorescence and ability to coordinate with metal ions, which can lead to detectable changes in their optical or electronic properties scientificarchives.com.

Chemical Sensor Development

The development of chemical sensors often involves designing molecules or materials with specific binding sites and a signal transduction mechanism. Luminescent Metal-Organic Frameworks (LMOFs) are a prominent class of materials used for this purpose. The organic linkers in LMOFs, often aromatic dicarboxylates, play a crucial role in both the structure of the framework and its sensing capabilities.

Extensive research has been conducted on sensors built from thiazole-containing MOFs and COFs scientificarchives.com. These materials have shown high selectivity and sensitivity for detecting metal ions like Hg²⁺, various anions, and nitroaromatic compounds researchgate.netnih.gov. The sensing mechanism often relies on fluorescence quenching or enhancement upon interaction with the analyte. The ligands used in these documented sensors are typically derivatives like thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid or pyridine-functionalized thiazoles rsc.orgresearchgate.net. Despite the potential of the thiazole and dicarboxylate moieties for creating sensor materials, there is no specific literature available that describes the synthesis and application of a chemical sensor based on a material derived directly from Thiazole-2,4-dicarboxylic acid.

Based on a comprehensive review of available scientific literature, there is currently a notable lack of specific research focused on the application of Thiazole-2,4-dicarboxylic acid in the development of biosensing platforms from a materials science perspective.

The majority of published research in this area investigates the use of related, but structurally distinct, compounds. A prominent example is Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid and its derivatives. This molecule, which features a fused bicyclic ring system, is frequently utilized as a building block or "linker" for constructing advanced materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). rsc.orgresearchgate.netscientificarchives.com The fused thiazole rings in these compounds create a rigid, planar, and highly conjugated structure, which imparts desirable fluorescence and electronic properties that are leveraged for chemical and biological sensing applications. rsc.orgmdpi.com

Research has shown that MOFs constructed with thiazolo[5,4-d]thiazole-based linkers can act as effective fluorescent sensors for detecting a variety of analytes, including heavy metal ions (like Hg²⁺), anions (like CrO₄²⁻ and Cr₂O₇²⁻), and various organic molecules. rsc.orgscientificarchives.comresearchgate.net The sensing mechanism in these materials often relies on fluorescence quenching or enhancement upon interaction with the target analyte.

While general discussions on ligands for coordination polymers sometimes mention thiazole-2- and thiazole-4-carboxylic acids as components, specific studies detailing the synthesis and performance of biosensing platforms using the precise isomer, Thiazole-2,4-dicarboxylic acid, are not found in the reviewed literature. mdpi.com The focus remains on the unique properties of the fused-ring thiazolo[5,4-d]thiazole system. Therefore, a detailed analysis, including research findings and data tables for biosensing platforms based solely on Thiazole-2,4-dicarboxylic acid, cannot be provided at this time.

Spectroscopic and Advanced Structural Elucidation of Thiazole 2,4 Dicarboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of thiazole-2,4-dicarboxylic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

One-dimensional (1D) NMR provides initial information about the chemical environment of the protons and carbons. For thiazole-2,4-dicarboxylic acid, the ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the lone aromatic proton on the thiazole (B1198619) ring (H5) and signals for the two acidic protons of the carboxylic acid groups, which may be broad or exchange with deuterated solvents. The ¹³C NMR spectrum would show distinct signals for the five carbon atoms in the molecule: the three carbons of the thiazole ring and the two carboxyl carbons.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this specific molecule, the aromatic proton (H5) has no adjacent proton neighbors, so no cross-peaks would be expected in a COSY spectrum, confirming its isolated nature on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. An HSQC experiment would show a clear correlation peak between the signal for H5 and the signal for the C5 carbon of the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for this molecule, as it reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This allows for the complete assembly of the molecular skeleton. For instance, the H5 proton would show correlations to the adjacent quaternary carbons (C4 and the ring fusion carbon) as well as to the carboxyl carbon at position 4. These correlations are definitive proof of the substituent placement.

Table 1: Predicted NMR Data for Thiazole-2,4-dicarboxylic Acid This table is illustrative of expected results.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations from H5 |

|---|---|---|---|

| C2 | - | ~170 | No |

| C4 | - | ~150 | Yes |

| C5 | ~8.5 | ~130 | Yes |

| -COOH (at C2) | ~13.0 (broad) | ~165 | No |

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) offers insight into its structure in the crystalline state. Carboxylic acids frequently exhibit polymorphism—the ability to exist in multiple crystal forms—which can impact physical properties. Solid-state ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR can distinguish between different polymorphs, as the distinct packing environments in each crystal lattice would result in slightly different chemical shifts for the carbon atoms. This technique is also valuable for studying conformational details, such as the orientation of the carboxylic acid groups relative to the thiazole ring, which may be fixed in the solid state.

X-ray Diffraction (XRD) Techniques for Crystal and Molecular Structure Determination

X-ray diffraction is the premier method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.